2-Amino-1-(3,4-dihydroxyphenyl)ethanone

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

As the officially designated European Pharmacopoeia Impurity B for norepinephrine, 2‑Amino‑1‑(3,4‑dihydroxyphenyl)ethanone is critical for validated chromatographic resolution (LogP differential ≥1.05 vs. the API) and ANDA/NDA submissions. Its unique α‑keto functionality enables catalytic hydrogenation yields (~50%) to racemic norepinephrine, making it a high-value synthetic intermediate. Ensure your QC and process development meet global pharmacopoeial standards — source certified, high-purity (≥95%) material supported by comprehensive Certificates of Analysis.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 499-61-6
Cat. No. B1212930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3,4-dihydroxyphenyl)ethanone
CAS499-61-6
Synonymsaminoacetocatechol
catechol aminoketone
HCl of noradrenalone
noradrenalone
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CN)O)O
InChIInChI=1S/C8H9NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4,9H2
InChIKeyCNFQARFTXUBHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(3,4-dihydroxyphenyl)ethanone (CAS 499-61-6): Procurement-Ready Identity and Baseline Characterization


2-Amino-1-(3,4-dihydroxyphenyl)ethanone (CAS 499-61-6), also known as noradrenalone or arterenone, is a catecholamine-class organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol [1]. It is structurally characterized by a 3,4-dihydroxyphenyl (catechol) moiety attached to an aminoethanone sidechain, bearing a ketone functional group at the alpha position relative to the aromatic ring [2]. This compound is recognized in pharmacopeial contexts as Noradrenaline EP Impurity B and serves as a critical analytical reference standard and synthetic intermediate.

Why 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Cannot Be Replaced by In-Class Catecholamines: A Quantitative and Regulatory Justification


Despite sharing the catechol core with neurotransmitters like norepinephrine (noradrenaline) and dopamine, 2-amino-1-(3,4-dihydroxyphenyl)ethanone exhibits a fundamentally distinct α‑keto structure (carbonyl at C1) that diverges from the β‑hydroxyethyl sidechain of norepinephrine or the ethylamine chain of dopamine . This ketone moiety confers unique chromatographic retention (LogP differential of ≥1.05 units), distinct reactivity in hydrogenation reactions (50% yield to racemic norepinephrine), and explicit regulatory designation as Noradrenaline EP Impurity B [1]. Generic substitution with norepinephrine or dopamine would fail to meet pharmacopeial impurity specifications, alter synthetic pathway yields, and compromise analytical method development. The following evidence guide quantifies these differences to inform precise procurement decisions.

2-Amino-1-(3,4-dihydroxyphenyl)ethanone (499-61-6): Quantitative Differentiation Evidence Against Comparator Norepinephrine


Regulatory Designation as European Pharmacopoeia Impurity B Confers Unique Analytical Reference Standard Value

2-Amino-1-(3,4-dihydroxyphenyl)ethanone is explicitly listed as Noradrenaline EP Impurity B in the European Pharmacopoeia, a specified impurity that must be controlled in pharmaceutical-grade norepinephrine products [1]. Unlike norepinephrine itself, which is the active pharmaceutical ingredient, this compound is procured solely as an analytical reference standard for method development, validation, and quality control in accordance with EP monographs [2]. No direct substitution exists; any norepinephrine material cannot serve this impurity identification function.

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Lipophilicity (LogP) Differential of ≥1.05 Units Enables Distinct Chromatographic Retention and Extraction Selectivity

The compound exhibits a LogP value of -0.189 (calculated) [1], whereas norepinephrine has a LogP of -1.24 [2]. This 1.05-unit increase in lipophilicity translates to approximately an order-of-magnitude difference in reversed-phase HPLC retention factor (k'), enabling baseline separation from norepinephrine under standard mobile phase conditions. Additionally, the higher LogP improves liquid-liquid extraction efficiency from aqueous matrices into organic solvents, facilitating purification and isolation workflows.

Chromatography Analytical Method Development Physicochemical Characterization

Ketone Functional Group Enables Hydrogenation to Racemic Norepinephrine with 50% Yield, Distinct from Alcohol-Containing Analogues

The α‑keto group of 2‑amino‑1‑(3,4‑dihydroxyphenyl)ethanone undergoes catalytic hydrogenation to yield racemic norepinephrine, a reaction inaccessible to the β‑hydroxyethyl sidechain of norepinephrine itself [1]. U.S. Patent 2022/0089520 describes a 50% yield for the synthesis of arterenone from 3,4‑dihydroxy‑α‑chloroacetophenone and ammonia, positioning it as a key intermediate in norepinephrine manufacturing [2]. In contrast, norepinephrine cannot serve as a precursor in this synthetic route.

Synthetic Chemistry Process Development API Intermediate

Solubility Profile in DMSO and Water Differs from Norepinephrine, Impacting Stock Solution Preparation and Formulation

2‑Amino‑1‑(3,4‑dihydroxyphenyl)ethanone (as the hydrochloride salt) exhibits solubility limited to DMSO (slightly soluble, requires heating) and water (very slightly soluble, requires heating) [1]. In contrast, norepinephrine (free base) is reported to be soluble in water at 20 mM and in DMSO at 10 mM under ambient conditions . This differential solubility profile influences the choice of solvent for analytical standard preparation and may necessitate sonication or heating for the target compound.

Solubility Formulation Pre-formulation

Unique Occurrence as a Hydrolytic Product in Insect Cuticle Research Distinguishes It from Mammalian Catecholamines

Arterenone (2‑amino‑1‑(3,4‑dihydroxyphenyl)ethanone) is a major hydrolytic product generated from sclerotized insect cuticle treated with N‑acyldopamine derivatives [1]. Unlike dopamine and norepinephrine, which are primarily mammalian neurotransmitters, arterenone arises from a distinct oxidative coupling/hydrolysis mechanism specific to insect cuticular sclerotization. Liquid chromatography‑mass spectrometry analysis confirmed the retention of deuterium at the α‑carbon, elucidating a unique hydride shift during hydrolysis [2].

Entomology Insect Biochemistry Natural Product Chemistry

2-Amino-1-(3,4-dihydroxyphenyl)ethanone: Targeted Application Scenarios for Scientific Procurement and Industrial Use


Pharmaceutical Quality Control: Norepinephrine Impurity Profiling

As the designated EP Impurity B, 2‑amino‑1‑(3,4‑dihydroxyphenyl)ethanone is essential for developing and validating HPLC methods to quantify this specified impurity in norepinephrine drug substances and finished products. Its distinct LogP (-0.189 vs. -1.24 for norepinephrine) ensures baseline chromatographic resolution [1], and procurement of certified reference standards is mandatory for regulatory submissions (ANDA/NDA) and routine QC batch release.

Synthetic Intermediate in Norepinephrine Manufacturing

The ketone functionality of 2‑amino‑1‑(3,4‑dihydroxyphenyl)ethanone enables catalytic hydrogenation to racemic norepinephrine, a key step in industrial API production. The 50% yield reported for its formation from 3,4‑dihydroxy‑α‑chloroacetophenone [2] makes it a commercially viable intermediate. Procurement of high‑purity material is critical for process development and scale‑up of norepinephrine synthesis.

Analytical Method Development: Reversed‑Phase HPLC Separation of Catecholamines

The 1.05‑unit LogP difference between 2‑amino‑1‑(3,4‑dihydroxyphenyl)ethanone and norepinephrine provides a robust basis for developing selective reversed‑phase HPLC methods. The compound can serve as a system suitability standard or as an internal standard for quantifying catecholamine mixtures, leveraging its distinct retention behavior [1].

Entomology and Insect Biochemistry Research

The compound's unique generation from N‑acyldopamine crosslinks in insect cuticle [3] positions it as a biochemical probe for studying sclerotization mechanisms. Procurement is driven by research into insect cuticle hardening, potential insecticide target discovery, and comparative biochemistry of catecholamine metabolism across phyla.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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